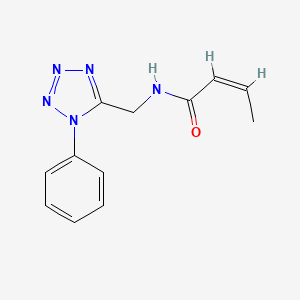
(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is a useful research compound. Its molecular formula is C12H13N5O and its molecular weight is 243.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is C12H13N5O, with a molecular weight of 243.27 g/mol. The compound features a tetrazole ring, which is significant for its biological activity due to its ability to interact with various biomolecules and enzymes .
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with tetrazole moieties exhibit significant antibacterial and antifungal activities. For instance, a series of tetrazole compounds were evaluated for their efficacy against various bacterial strains, demonstrating zones of inhibition that suggest strong antimicrobial potential .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Bacillus subtilis | 100 μg/mL |
| This compound | Staphylococcus aureus | TBD |
| Various Tetrazole Derivatives | Escherichia coli | TBD |
Anti-inflammatory and Analgesic Properties
Tetrazole derivatives have also shown promise in anti-inflammatory and analgesic applications. Studies indicate that certain substituted tetrazoles can significantly reduce inflammation in various models, suggesting potential therapeutic uses in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of tetrazole derivatives is another area of interest. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, some tetrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole moiety can interact with enzymes involved in various biochemical pathways. For example, it may act as an inhibitor for xanthine oxidase, a target for gout treatment .
- Cell Membrane Interaction : Due to its lipophilic nature, this compound may effectively penetrate cell membranes, enhancing its bioavailability and therapeutic efficacy.
- Binding Affinity : The structural features of the compound allow it to bind selectively to specific receptors or proteins involved in disease processes, thereby modulating their activity.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various settings:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent .
- Inflammation Models : Experimental models showed that treatment with this compound resulted in reduced markers of inflammation, indicating its potential utility in managing inflammatory disorders .
- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis at specific concentrations .
特性
IUPAC Name |
(Z)-N-[(1-phenyltetrazol-5-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,13,18)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNBWAPRLTVAT-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














